1-Bromo-2-(2-bromoethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

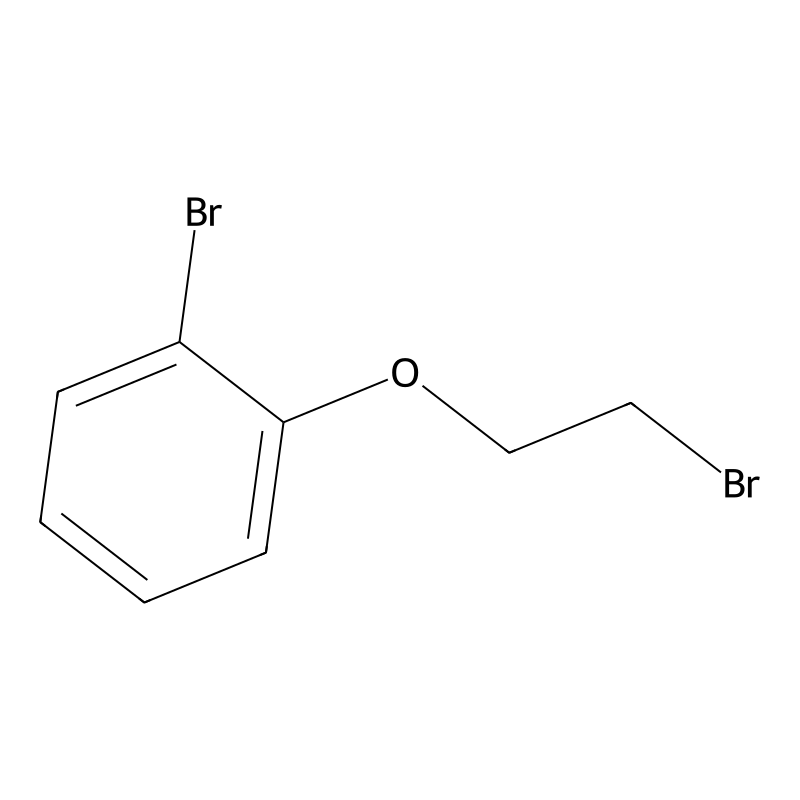

1-Bromo-2-(2-bromoethoxy)benzene has the molecular formula C8H8Br2O and a molecular weight of approximately 279.96 g/mol. This compound consists of a benzene ring substituted with two bromine atoms and an ethoxy group that also contains a bromine atom. Its chemical structure can be represented as follows:

textBr |C6H4-O-CH2-CHBr2

The presence of multiple bromine atoms in its structure contributes to its reactivity and potential applications in various fields.

While resources like PubChem and Chemsrc mention the compound and its properties, they do not delve into specific research areas where it might be employed [, ]. Additionally, scientific literature databases like Google Scholar and ScienceDirect yielded no significant results concerning the research applications of this specific molecule.

Potential Areas of Investigation:

Given the presence of two bromine atoms and an ethoxy group, 1-Bromo-2-(2-bromoethoxy)benzene might hold potential in various research fields, although specific applications remain unconfirmed. Here are some hypothetical areas where this compound could be investigated:

- Organic synthesis: The bromo groups could serve as leaving groups in various organic reactions, potentially facilitating the introduction of new functional groups onto the benzene ring.

- Material science: The molecule's structure could be explored for potential applications in areas like flame retardants or as precursors for other materials due to the presence of bromine atoms.

- Medicinal chemistry: The bromoethoxy group might be of interest for its potential bioactivity, although further research is needed to determine any specific applications in this area.

- Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution, often using strong bases like sodium hydroxide or potassium tert-butoxide.

- Oxidation Reactions: This compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.

- Reduction Reactions: Reduction can yield corresponding alcohols or alkanes when treated with reducing agents like lithium aluminum hydride or sodium borohydride .

Research indicates that 1-Bromo-2-(2-bromoethoxy)benzene exhibits significant biological activity. It has been evaluated for its potential as an insecticide, particularly against larvae of Aedes aegypti, showing promising larvicidal effects . The compound's brominated nature may contribute to its toxicity toward certain pests while potentially being less harmful to non-target organisms.

The synthesis of 1-Bromo-2-(2-bromoethoxy)benzene can be achieved through several methods:

- Bromination of Ethoxybenzene: This method involves the bromination of 2-(2-bromoethoxy)phenol using bromine in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires controlled temperature conditions to optimize yield.

- Etherification Reactions: Another approach includes the direct etherification of phenols with 1,2-dibromoethane using potassium carbonate as a base. This method has shown high yields (71%-94%) and low formation of side products .

1-Bromo-2-(2-bromoethoxy)benzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the production of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in developing new materials with specific properties, such as polymers and resins.

- Biological Research: It acts as a building block for synthesizing biologically active compounds used in drug discovery .

Studies involving 1-Bromo-2-(2-bromoethoxy)benzene have focused on its interactions within biological systems. Its lipophilic nature suggests it may influence absorption and distribution within organisms, impacting its effectiveness as a pesticide or therapeutic agent . Further research is necessary to fully understand its biochemical pathways and potential side effects.

Several compounds share structural similarities with 1-Bromo-2-(2-bromoethoxy)benzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-methylbenzene | C7H7Br | Contains one bromine atom; used in organic synthesis. |

| 1-Bromo-3-(bromomethyl)benzene | C8H8Br2 | Contains two bromine atoms; involved in polymer chemistry. |

| 1-Bromo-4-(bromomethyl)benzene | C8H8Br2 | Similar reactivity; used as an intermediate in synthesis. |

The uniqueness of 1-Bromo-2-(2-bromoethoxy)benzene lies in its specific arrangement of bromine atoms and the ethoxy group, which may enhance certain chemical reactivities compared to its analogs.

1-Bromo-2-(2-bromoethoxy)benzene is a dibrominated organic compound featuring a benzene ring with bromine and bromoethoxy substituents. The compound contains both aryl and alkyl bromine atoms, giving it unique reactivity profiles for various synthetic applications.

The compound's structure features a benzene ring with a bromine atom at position 1 and a 2-bromoethoxy group at position 2. This arrangement creates an interesting electronic distribution that influences its chemical behavior and reactivity patterns.